(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a fluorine atom, a pivaloylimino group, and a benzo[d]thiazol-3(2H)-yl moiety, making it a subject of interest for chemists and researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core One common approach is to react 4-fluorobenzoic acid with thiosemicarbazide to form the corresponding thiazole derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atom in the compound can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: : These compounds share the benzo[d]thiazole core but may have different substituents.
Fluorinated organic compounds: : Compounds containing fluorine atoms in various positions.
Pivaloylimino derivatives: : Compounds with the pivaloylimino group attached to different heterocyclic cores.
Uniqueness
(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[2-(2,2-dimethylpropanoylimino)-4-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c1-15(2,3)13(20)17-14-18(8-11(19)21-4)12-9(16)6-5-7-10(12)22-14/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZRKCOBTDNVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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